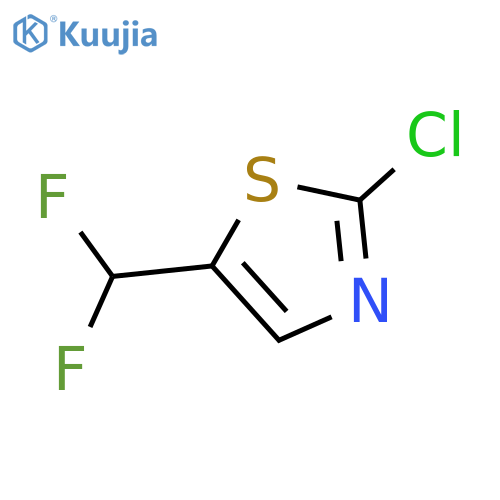Cas no 1781434-39-6 (2-chloro-5-(difluoromethyl)-1,3-thiazole)

2-chloro-5-(difluoromethyl)-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- Thiazole, 2-chloro-5-(difluoromethyl)-
- 2-chloro-5-(difluoromethyl)-1,3-thiazole
-
- MDL: MFCD28519065
- インチ: 1S/C4H2ClF2NS/c5-4-8-1-2(9-4)3(6)7/h1,3H
- InChIKey: DUYYAYCSJXMAMX-UHFFFAOYSA-N
- ほほえんだ: S1C(C(F)F)=CN=C1Cl
2-chloro-5-(difluoromethyl)-1,3-thiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D660511-1g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 1g |
$765 | 2024-08-03 | |
| Chemenu | CM467584-250mg |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95%+ | 250mg |
$523 | 2022-09-29 | |
| Chemenu | CM467584-100mg |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95%+ | 100mg |
$376 | 2022-09-29 | |
| Enamine | EN300-6489410-0.05g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 0.05g |
$169.0 | 2023-05-29 | |
| Enamine | EN300-6489410-10.0g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 10g |
$5885.0 | 2023-05-29 | |
| abcr | AB546779-250mg |
2-Chloro-5-(difluoromethyl)-1,3-thiazole; . |
1781434-39-6 | 250mg |
€584.50 | 2025-02-19 | ||
| 1PlusChem | 1P01EIZQ-250mg |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 250mg |
$507.00 | 2024-06-18 | |
| 1PlusChem | 1P01EIZQ-10g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 10g |
$7336.00 | 2024-06-18 | |
| eNovation Chemicals LLC | D660511-1g |
2-chloro-5-(difluoromethyl)-1,3-thiazole |
1781434-39-6 | 95% | 1g |
$765 | 2025-02-19 | |
| abcr | AB546779-1g |
2-Chloro-5-(difluoromethyl)-1,3-thiazole; . |
1781434-39-6 | 1g |
€1108.00 | 2025-02-19 |
2-chloro-5-(difluoromethyl)-1,3-thiazole 関連文献
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
2-chloro-5-(difluoromethyl)-1,3-thiazoleに関する追加情報
2-chloro-5-(difluoromethyl)-1,3-thiazole (CAS: 1781434-39-6) の最新研究動向と応用可能性
2-chloro-5-(difluoromethyl)-1,3-thiazole (CAS: 1781434-39-6) は、近年、農薬や医薬品の開発において重要な中間体として注目されている化合物です。本化合物は、その特異的な化学構造により、生物活性物質の合成において鍵となる役割を果たしています。特に、ダイフルオロメチル基 (-CF2H) の存在は、代謝安定性や膜透過性の向上に寄与することが知られており、この特性を活かした新規農薬や医薬品の開発が進められています。
最近の研究では、2-chloro-5-(difluoromethyl)-1,3-thiazole を出発物質として、さまざまな生物活性化合物の合成が報告されています。例えば、ある研究グループは、本化合物を利用して新規な殺菌剤を開発し、その高い効果を実証しました。この殺菌剤は、作物の病害防除において有望な成果を示しており、農業分野での応用が期待されています。また、別の研究では、本化合物を医薬品中間体として用いることで、抗炎症作用や抗がん活性を持つ新規化合物の合成に成功しています。
2-chloro-5-(difluoromethyl)-1,3-thiazole の合成法に関する研究も進展しています。従来の合成ルートに比べ、より効率的で環境に優しい方法が開発されつつあります。例えば、ある研究では、マイクロ波照射を利用した迅速合成法が報告され、反応時間の短縮と収率の向上が達成されました。また、別の研究では、生体触媒を用いた不斉合成法が提案され、光学活性な誘導体の効率的な調製が可能となりました。
本化合物の物性や反応性に関する基礎研究も着実に進んでいます。最近の量子化学計算による研究では、2-chloro-5-(difluoromethyl)-1,3-thiazole の電子状態や反応サイトが詳細に解析され、その反応メカニズムの解明が進められています。これらの知見は、本化合物を利用した新規な分子設計に重要な指針を提供しています。
今後の展望として、2-chloro-5-(difluoromethyl)-1,3-thiazole を利用したさらなる機能性材料の開発が期待されます。特に、その特異的な電子特性を活かした有機電子材料や、生体適合性の高い高分子材料への応用が検討されています。また、持続可能な化学プロセスの観点から、本化合物のグリーン合成法の開発も重要な研究課題となっています。
総じて、2-chloro-5-(difluoromethyl)-1,3-thiazole (CAS: 1781434-39-6) は、その多様な応用可能性から、化学生物医薬品分野において今後ますます重要な役割を果たすことが予想されます。最新の研究成果を踏まえ、本化合物を核とした新規な機能性物質の開発がさらに進展することが期待されます。
1781434-39-6 (2-chloro-5-(difluoromethyl)-1,3-thiazole) 関連製品
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
